

Application Notes and Protocols: Docking Studies of Ethyl Thiazole-2-Carboxylate Derivatives

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Compound of Interest

Compound Name: *Ethyl thiazole-2-carboxylate*

Cat. No.: *B1318098*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing molecular docking studies of **ethyl thiazole-2-carboxylate** derivatives with various biological targets. This document outlines detailed experimental protocols, presents quantitative data from various studies, and visualizes key workflows and signaling pathways.

Introduction to Ethyl Thiazole-2-Carboxylate Derivatives

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.^{[1][2][3]} **Ethyl thiazole-2-carboxylate** and its derivatives have garnered significant attention as promising therapeutic agents due to their diverse pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.^[4] Molecular docking studies are crucial in understanding the molecular basis of their activity, predicting binding affinities, and guiding the design of more potent and selective drug candidates.

Experimental Protocols: Molecular Docking

The in-silico molecular docking studies detailed in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein

target. While specific parameters may differ between studies, the core methodology remains consistent.[\[5\]](#)

General Docking Protocol

a) Protein Preparation:

- The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
- The protein is then prepared for docking by removing water molecules and any existing ligands.
- Hydrogen atoms are added, and appropriate charges are assigned to the protein structure.
[\[5\]](#)

b) Ligand Preparation:

- The 2D structures of the **ethyl thiazole-2-carboxylate** derivatives are drawn using chemical drawing software.
- These 2D structures are then converted to 3D structures.
- Energy minimization is performed on the ligand structures to obtain a stable conformation.[\[5\]](#)

c) Grid Generation:

- A binding site on the protein is defined, typically centered around the location of a known co-crystallized ligand or a predicted active site.
- A grid box is generated to encompass this binding site, defining the search space for the docking algorithm.[\[5\]](#)

d) Molecular Docking:

- Docking is performed using specialized software such as Molegro Virtual Docker or the GLIDE module of the Schrödinger Suite.[\[1\]](#)[\[5\]](#)

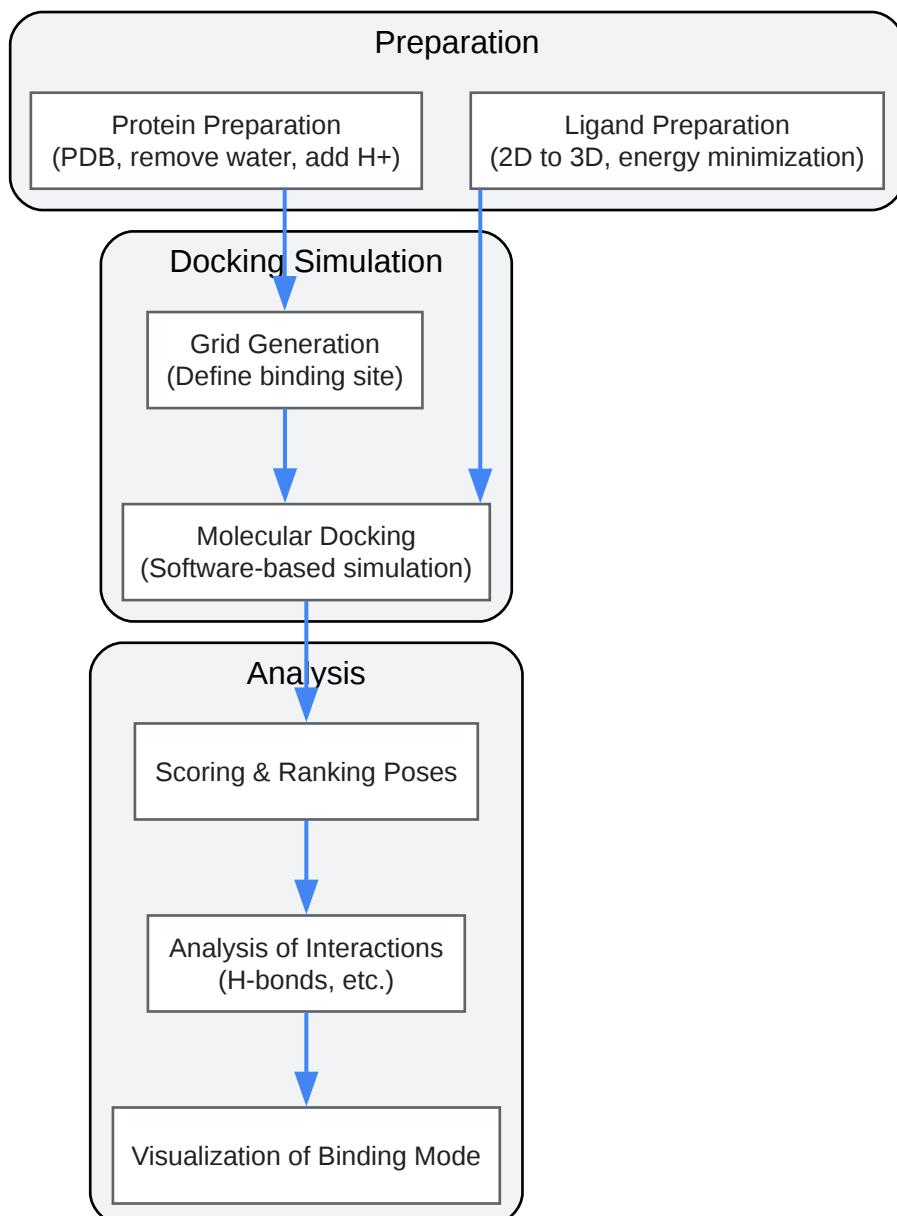
- The software systematically samples different conformations and orientations of the ligand within the defined grid box.
- The binding affinity for each pose is calculated using a scoring function.[5]

e) Analysis of Results:

- The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.[5]
- The pose with the most favorable score and interactions is considered the most likely binding mode.[5]

Visualization of the Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study, from initial setup to final analysis.

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A generalized workflow for in-silico molecular docking studies.

Quantitative Data Summary

The data presented herein is collated from multiple studies and focuses on the binding affinities and interaction patterns of these compounds with protein targets implicated in various diseases.

Docking Performance of Thiazole Derivatives

The following table summarizes the docking performance of various thiazole derivatives against their respective biological targets. The docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values and higher scores generally suggest more favorable interactions.[\[5\]](#)

Derivative Class	Biological Target	PDB ID	Docking Score/Binding Energy	Key Interactions	Reference
Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates	Antiglycating Agent	-	-9.25 kcal/mol (for 1j)	-	[6]
Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates	Antiglycating Agent	-	-8.42 kcal/mol (for 1k)	-	[6]
Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates	Mpro protein of SARS-CoV-2	-	Good binding affinities	-	[7][8]
N-substituted thiazole derivatives	FabH inhibitor	3iL9	-102.612 to -144.236 (MolDock Score)	4-10 Hydrogen Bonds	[1]
Thiazole derivatives with pyridine moiety	DNA gyrase	-	-6.4 to -9.2 kcal/mol	-	[4]
Thiazole-carboxamide derivatives	COX-1	-	IC50: 0.239 μM (for 2b)	-	[9][10]
Thiazole-carboxamide derivatives	COX-2	-	IC50: 0.191 μM (for 2b)	Selectivity Ratio: 1.251	[9][10]

Thiazole derivatives	Aromatase, EGFR, CDK2, Bcl-2	1EPG (EGFR)	Moderate docking scores	H-bonding, Arene-H, Arene-cation	[11]
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In Vitro Biological Activity

The following table presents the in vitro biological activity of selected **ethyl thiazole-2-carboxylate** derivatives, which often correlates with in silico docking predictions.

Derivative	Biological Activity	IC50 Value	Standard Drug	Reference
Compound 4c (Thiazole derivative)	Anticancer (MCF-7)	2.57 ± 0.16 μM	Staurosporine (6.77 ± 0.41 μM)	[11]
Compound 4c (Thiazole derivative)	Anticancer (HepG2)	7.26 ± 0.44 μM	Staurosporine (8.4 ± 0.51 μM)	[11]
Compound 4c (Thiazole derivative)	VEGFR-2 Inhibition	0.15 μM	Sorafenib (0.059 μM)	[11]
Compound 1j (Antiglycating agent)	Antiglycation	1.848 ± 0.646 μM	Aminoguanidine (25.50 ± 0.337 μM)	[6]
Compound 1k (Antiglycating agent)	Antiglycation	0.0004 ± 1.097 μM	Aminoguanidine (25.50 ± 0.337 μM)	[6]
Compound 7c (α-glucosidase inhibitor)	α-glucosidase Inhibition	7.15 ± 0.12 μM	-	[12]
Compound 7h (α-amylase inhibitor)	α-amylase Inhibition	7.84 ± 0.14 μM	-	[12]
Thiazole-thiophene hybrid 9	Anticancer (MCF-7)	14.6 ± 0.8 μM	Cisplatin (13.6 ± 0.9 μM)	[13]
Thiazole-thiophene hybrid 11b	Anticancer (MCF-7)	28.3 ± 1.5 μM	Cisplatin (13.6 ± 0.9 μM)	[13]
Thiazolyl-indole-2-carboxamide 6i	Anticancer (MCF-7)	6.10 ± 0.4 μM	-	[14]

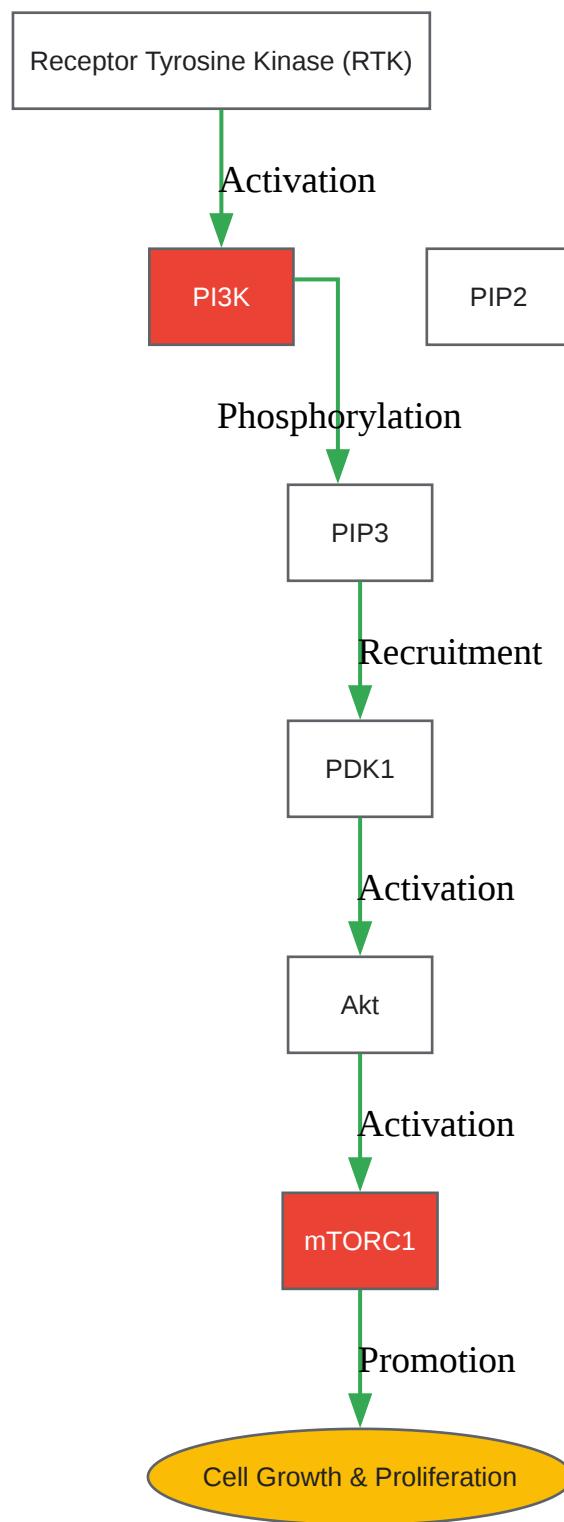
Thiazolyl-indole-2-carboxamide 6v	Anticancer (MCF-7)	6.49 ± 0.3 μM	-	[14]
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Signaling Pathways and Biological Targets

Several of the reviewed thiazole derivatives have been investigated as inhibitors of key signaling pathways implicated in various diseases. Understanding these pathways is crucial for rational drug design.

PI3K/Akt/mTOR Signaling Pathway

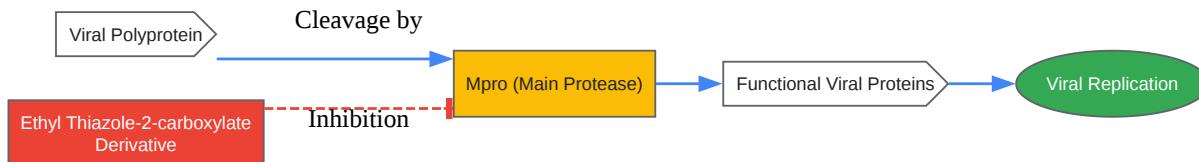
A critical cascade in cancer cell growth and survival. The diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them as key therapeutic targets.

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The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

SARS-CoV-2 Main Protease (Mpro) in Viral Replication

The main protease (Mpro) of SARS-CoV-2 is essential for processing viral polyproteins, making it a prime target for antiviral drug development. **Ethyl thiazole-2-carboxylate** derivatives have shown potential as inhibitors of this enzyme.^{[7][8]}



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Inhibition of SARS-CoV-2 Mpro by **ethyl thiazole-2-carboxylate** derivatives.

Conclusion

The docking studies of **ethyl thiazole-2-carboxylate** derivatives have revealed their potential to interact with a wide array of biological targets, paving the way for the development of novel therapeutics. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of this versatile chemical scaffold. The combination of *in silico* and *in vitro* approaches is essential for validating these findings and advancing promising candidates into the drug development pipeline.

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